molecular formula C16H18N10 B6453241 7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine CAS No. 2548986-92-9

7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine

カタログ番号: B6453241
CAS番号: 2548986-92-9
分子量: 350.38 g/mol
InChIキー: XABIUBJIKKDOQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic molecule featuring a purine core substituted with a methyl group at position 7 and a piperazine-linked 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety at position 4. Its structural complexity arises from the fusion of triazolo-pyridazine and purine systems, which are known for their roles in modulating biological targets such as kinases and RNA-binding proteins .

特性

IUPAC Name

3-methyl-6-[4-(7-methylpurin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N10/c1-11-20-21-12-3-4-13(22-26(11)12)24-5-7-25(8-6-24)16-14-15(17-9-18-16)19-10-23(14)2/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABIUBJIKKDOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4N(C=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine is a complex purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique triazolo and pyridazine moieties, which contribute to its pharmacological properties.

  • Molecular Formula : C₁₃H₁₈N₈
  • Molecular Weight : 350.38 g/mol
  • CAS Number : 2548986-92-9

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of antiparasitic effects against Cryptosporidium parvum, a pathogen responsible for cryptosporidiosis. Preliminary studies suggest that derivatives of triazolo[4,3-b]pyridazine exhibit significant activity against this parasite.

Structure-Activity Relationship (SAR)

The structure of 7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine allows for various substitutions that can enhance its biological efficacy. Research has shown that modifications to the triazolo and piperazine components can significantly affect the compound's potency and selectivity.

Table 1: Structure-Activity Relationships

CompoundEC50 (µM)Comments
SLU-2633 (Parent)0.17Potent against C. parvum
7-methyl derivative2.1Modestly potent; oral efficacy in models
Optimized analog (2a)0.017Improved potency; reduced hERG channel affinity

Pharmacological Studies

A study published in Nature highlighted the biological activity of compounds related to the triazolopyridazine framework. The most potent analogs demonstrated significant in vitro efficacy against C. parvum, with a notable reduction in cytotoxicity compared to earlier compounds.

Case Study 1: Efficacy Against Cryptosporidiosis

In a series of experiments involving murine models infected with C. parvum, the optimized analogs of the parent compound were administered at varying dosages. Results indicated that compounds with enhanced selectivity profiles exhibited higher survival rates and reduced parasite loads compared to controls.

Case Study 2: Cardiovascular Safety Profile

Another critical aspect of evaluating the biological activity of these compounds is their safety profile concerning cardiovascular effects, particularly regarding hERG channel inhibition. While initial analogs showed promising antiparasitic activity, their potential cardiotoxicity necessitated further optimization.

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Core Structural Variations

The compound’s purine core distinguishes it from pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e]triazolo-pyrimidines (e.g., compounds 2, 3, 6–11 in ), which exhibit different electronic and steric properties due to their fused pyrimidine systems.

Table 1: Core Structure Comparison
Compound Class Core Structure Key Functional Groups Biological Relevance
Target Compound Purine + triazolo-pyridazine 7-methyl, 6-piperazinyl-triazolo-pyridazine Potential kinase/epigenetic modulation
Pyrazolo[3,4-d]pyrimidines Pyrimidine + pyrazole 4-imino, hydrazine substituents Isomerization studies, kinase inhibition
Triazolopyridazine-based Inhibitors (e.g., AZD5153) Triazolo-pyridazine + piperidine 3-methoxy, 4-piperidyl-phenoxy Bromodomain and extraterminal (BET) inhibition

Piperazine/Piperidine Substitutions

The piperazine linker in the target compound contrasts with piperidine derivatives in analogs like AZD5153 (). Piperazine’s flexibility and nitrogen-rich structure may enhance solubility and binding to polar targets, whereas piperidine-containing compounds (e.g., AZD5153) are optimized for BET protein binding via hydrophobic interactions . Similar piperazine-linked compounds in and (e.g., 7-(piperazin-1-yl)-pyrido-pyrimidinones) emphasize the importance of this moiety in improving pharmacokinetic properties .

Research Findings and Implications

  • Pharmacological Potential: Piperazine-linked triazolo-pyridazines (e.g., ) are frequently patented for oncology applications, suggesting the target compound could be optimized for similar pathways .
  • Limitations: Limited solubility data and in vivo studies are available for this compound, unlike well-characterized analogs like AZD5153 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。